2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound characterized by its unique structural features This compound contains an imidazole ring substituted with chlorophenyl and methoxyphenyl groups, a sulfanyl linkage, and an acetamide moiety attached to an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl substituents. The sulfanyl linkage is then formed, and the final step involves the attachment of the acetamide moiety to the oxolan-2-ylmethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
3-Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, used in various chemical and biological applications.
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-29-18-5-2-4-16(12-18)22-26-21(15-7-9-17(24)10-8-15)23(27-22)31-14-20(28)25-13-19-6-3-11-30-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWKROOQPZBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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